7-Chloro-2-((E)-2-{3-[4-(2-methyl-imidazo[4,5-c]pyridin-1-yl)-phenoxymethyl]-phenyl}-vinyl)-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-96486 is a potent and orally active antagonist of leukotriene D4 (LTD4) and platelet activating factor (PAF) receptors. It has been identified as a compound with significant potential in the treatment of inflammatory conditions due to its ability to inhibit the actions of LTD4 and PAF, which are involved in various inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-96486 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the quinoline core: This is typically achieved through a series of condensation reactions involving aniline derivatives and aldehydes.
Introduction of the phenoxy group: This step involves the reaction of the quinoline core with a phenol derivative under basic conditions.
Final modifications:
Industrial Production Methods
Industrial production of CP-96486 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CP-96486 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions are employed to introduce or modify functional groups on the quinoline and imidazo[4,5-c]pyridine moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenated compounds and strong bases like sodium hydride
Major Products
The major products formed from these reactions include various derivatives of CP-96486 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
CP-96486 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of LTD4 and PAF receptor antagonism.
Biology: Employed in studies investigating the role of LTD4 and PAF in inflammatory responses.
Medicine: Potential therapeutic agent for the treatment of inflammatory diseases such as asthma and allergic rhinitis.
Industry: Used in the development of new anti-inflammatory drugs and as a reference compound in quality control processes
Mechanism of Action
CP-96486 exerts its effects by binding to and inhibiting the LTD4 and PAF receptors. This prevents the activation of these receptors by their natural ligands, thereby reducing the inflammatory response. The molecular targets of CP-96486 include the LTD4 receptor, which is involved in bronchoconstriction and mucus production, and the PAF receptor, which plays a role in platelet aggregation and inflammation .
Comparison with Similar Compounds
CP-96486 is unique in its ability to simultaneously antagonize both LTD4 and PAF receptors, making it a balanced and potent anti-inflammatory agent. Similar compounds include:
Montelukast: A selective LTD4 receptor antagonist used in the treatment of asthma.
Zafirlukast: Another LTD4 receptor antagonist with similar applications.
UK-74,505: A potent PAF receptor antagonist
CP-96486 stands out due to its dual antagonistic properties, which provide a broader spectrum of anti-inflammatory effects compared to compounds that target only one receptor .
Properties
Molecular Formula |
C31H23ClN4O |
---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
7-chloro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C31H23ClN4O/c1-21-34-30-19-33-16-15-31(30)36(21)27-11-13-28(14-12-27)37-20-23-4-2-3-22(17-23)5-9-26-10-7-24-6-8-25(32)18-29(24)35-26/h2-19H,20H2,1H3/b9-5+ |
InChI Key |
ZKHUZIGQNHJVGZ-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)/C=C/C5=NC6=C(C=CC(=C6)Cl)C=C5)C=CN=C2 |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5)C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.